2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide
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Overview
Description
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Mechanism of Action
Target of Action
The primary target of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is the soluble epoxide hydrolase (sEH) . sEH is a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, this compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids .
Biochemical Pathways
The inhibition of sEH leads to an increase in the levels of EETs. EETs are involved in various biochemical pathways where they act as anti-inflammatory mediators . Therefore, the action of this compound can indirectly influence these pathways, leading to potential anti-inflammatory effects .
Pharmacokinetics
It’s worth noting that many potent seh inhibitors (sehi) developed contain highly lipophilic substituents limiting their availability .
Result of Action
The inhibition of sEH by this compound leads to the stabilization of EETs. This results in potential anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method includes the acylation of piperidine with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide
- 2-amino-4-(1-piperidine) pyridine derivatives
- Piperidine-based alkaloids like piperine and evodiamine
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. Compared to other piperidine derivatives, it may offer advantages in terms of potency, selectivity, and therapeutic potential .
Properties
IUPAC Name |
2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-4-1-10(15)13-5-2-8(3-6-13)7-9(12)14/h8H,1-7,11H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUXRYCBQLUMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N)C(=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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